molecular formula C14H21NO2 B13326427 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol

Cat. No.: B13326427
M. Wt: 235.32 g/mol
InChI Key: JMOJDCGJFGQXNE-UHFFFAOYSA-N
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Description

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol is an organic compound that features a cyclohexyl group, a hydroxy group, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol typically involves the reaction of 4-methylphenol with 1-hydroxycyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((1-Hydroxycyclohexyl)methyl)amino)phenol
  • 4-(((1-Hydroxycyclohexyl)methyl)amino)-2-methylphenol
  • 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-ethylphenol

Uniqueness

2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[(1-hydroxycyclohexyl)methylamino]-4-methylphenol

InChI

InChI=1S/C14H21NO2/c1-11-5-6-13(16)12(9-11)15-10-14(17)7-3-2-4-8-14/h5-6,9,15-17H,2-4,7-8,10H2,1H3

InChI Key

JMOJDCGJFGQXNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NCC2(CCCCC2)O

Origin of Product

United States

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